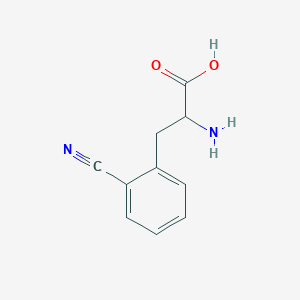

2-Amino-3-(2-cyanophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619173 | |

| Record name | 2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-40-3 | |

| Record name | 2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Starting Material:

- 2-Cyanobenzaldehyde (commercially available or synthesized via cyanation of 2-bromobenzaldehyde)

Preparation Methods

Aldol Condensation with Glycine or Glycine Derivatives

- Reaction: 2-Cyanobenzaldehyde is reacted with glycine or its derivatives under basic or acidic conditions to form a β-hydroxy acid intermediate.

- Mechanism: The aldehyde carbonyl undergoes nucleophilic attack by the amino acid enolate, forming a β-hydroxy intermediate.

- Conditions: Typically performed in aqueous or mixed solvents at controlled pH and temperature to optimize yield.

Reduction of β-Hydroxy Acid to β-Amino Acid

Hydrolysis of Nitrile Group (Optional)

- In some synthetic routes, the nitrile group may be hydrolyzed to a carboxylic acid or amide, but for this compound, the nitrile is retained.

- Hydrolysis conditions involve acidic or basic aqueous media under reflux.

Alternative Synthetic Routes

Strecker Synthesis Variant

- Process: Reaction of 2-cyanophenylacetaldehyde with ammonium chloride and sodium cyanide to form an α-aminonitrile intermediate.

- Subsequent Steps: Hydrolysis and reduction steps yield the amino acid.

- This method allows for stereochemical control when chiral catalysts or auxiliaries are employed.

Asymmetric Synthesis via Chiral Auxiliaries

- Use of chiral protecting groups such as N-phthalyl or pantolactone esters to induce stereoselectivity.

- Example: Formation of N-phthalyl pantolactonyl esters followed by hydrolysis to yield optically pure amino acids.

- This approach is adapted from methods used for related phenylalanine derivatives and can be applied to cyanophenyl analogs.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol Condensation | 2-Cyanobenzaldehyde + Glycine, base/acid | 25–60 °C | 70–85 | Solvent: water/ethanol mixture |

| Reduction | NaBH4 or Pd/C + H2 | 0–25 °C (NaBH4) | 80–90 | Careful control to avoid over-reduction |

| Hydrolysis (if applied) | Acidic or basic aqueous reflux | 80–100 °C | 75–85 | Optional, depending on nitrile retention |

Analytical and Purity Considerations

- Purity Assessment: Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid in water/acetonitrile mobile phase is standard to achieve >98% purity.

- Stereochemistry: Single-crystal X-ray crystallography or chiral HPLC is used to confirm enantiomeric excess and absolute configuration.

- Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm structure and functional groups.

Research Findings and Challenges

- Stereoselectivity: Achieving high enantiomeric purity requires chiral auxiliaries or catalysts; racemization can occur during hydrolysis or reduction.

- Yield Optimization: Use of greener solvents such as cyclopentyl methyl ether and microwave-assisted synthesis can reduce reaction times and improve yields.

- Stability: The nitrile group is stable under mild conditions but sensitive to strong acids or bases, requiring careful control during hydrolysis steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation + Reduction | 2-Cyanobenzaldehyde + Glycine | Base/acid catalysis, NaBH4 or Pd/C H2 | Straightforward, scalable | Moderate stereoselectivity |

| Strecker Synthesis Variant | 2-Cyanophenylacetaldehyde | NH4Cl, NaCN, hydrolysis | Potential for stereocontrol | Toxic reagents, multi-step |

| Chiral Auxiliary Approach | Protected amino acid esters | N-phthalyl, pantolactone, DCC coupling | High stereoselectivity | More complex, costly reagents |

| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, green solvents | Faster reaction, greener process | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-cyanophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Substituted amino acids.

Scientific Research Applications

2-Amino-3-(2-cyanophenyl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Substituent-Dependent Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, solubility, and optical activity.

Table 1: Key Physicochemical Properties of Structural Analogs

Key Observations :

- Halogenated Derivatives : Bromine at the 3-position (vs. 4-position) improves synthesis yield (92.4% vs. 79.3%), suggesting steric or electronic effects influence reaction efficiency .

- Nitrated Derivatives : The nitro group at the 3-position enhances molecular weight (210.19 g/mol) and is used as a high-purity pharmaceutical reference standard .

Table 2: Functional Comparisons of Selected Analogs

Key Insights :

- NMDA Antagonists : The dicarboxyethylthio variant demonstrates the role of sulfur-containing side chains in receptor modulation .

- Neurotoxicity : BMAA’s toxicity is dose-dependent, requiring orders of magnitude higher doses than naturally occurring analogs like D-tryptophan .

- Biocatalysis: Cyanophenyl derivatives (e.g., 3-cyanophenyl) are substrates for stereoselective enzymatic reactions, highlighting their utility in synthetic chemistry .

Biological Activity

2-Amino-3-(2-cyanophenyl)propanoic acid (2-ACPA) is a synthetic amino acid derivative characterized by its unique structure, which includes a cyanophenyl group. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. This compound exhibits both hydrophilic and lipophilic properties due to its amino and carboxylic acid functional groups, making it versatile for various biological applications.

The structural features of 2-ACPA include:

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Carboxylic Acid Group : Imparts acidity and potential for ionic interactions.

- Cyanophenyl Substituent : Influences its interaction with biological targets, particularly in neurotransmission pathways.

Biological Activity

Research indicates that 2-ACPA exhibits significant biological activities, particularly in the following areas:

Neuroprotective Effects

Studies suggest that 2-ACPA may have neuroprotective properties, potentially modulating neurotransmitter systems. Its structural similarity to known neurotransmitters implies possible interactions with receptors in the central nervous system, which may contribute to its pharmacological effects. For instance, it has been suggested that 2-ACPA might act as an inhibitor for the CYP3A4 enzyme, which is crucial for drug metabolism.

Interaction with Biological Targets

The compound has shown potential interactions with various enzymes and receptors involved in neurotransmission. Such interactions are critical for understanding its pharmacological effects and potential therapeutic applications. The following table summarizes some key interactions and their implications:

| Biological Target | Interaction Type | Implications |

|---|---|---|

| CYP3A4 | Inhibition | Affects drug metabolism |

| Neurotransmitter Receptors | Modulation | Potential neuroprotective effects |

| Enzymes involved in cell proliferation | Inhibition | May affect cell growth and differentiation |

Case Studies and Research Findings

Several studies have explored the biological activities of 2-ACPA:

- Enzyme Inhibition Study : A study demonstrated that 2-ACPA inhibits CYP3A4 activity, suggesting its potential role in drug-drug interactions and personalized medicine.

- Cell Proliferation Assays : Limited research has investigated the effects of 2-ACPA on cell proliferation and differentiation. Results have been inconclusive, indicating a need for further investigation into its cellular mechanisms.

- Neuroprotective Mechanisms : Research focusing on the neuroprotective effects of 2-ACPA highlights its potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Synthesis Methods

Various methods have been developed for synthesizing 2-ACPA, including:

- Knoevenagel Condensation : A reaction that forms carbon-carbon bonds, useful for creating the cyanophenyl moiety.

- Asymmetric Hydrogenation : This method allows for the introduction of chirality into the molecule, potentially affecting its biological activity.

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(2-cyanophenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Ullmann coupling or reductive amination. For example, substituting phenylalanine derivatives with a cyano group at the ortho position requires careful control of pH (7–9) and temperature (60–80°C). Catalysts like Pd/C (for hydrogenation) or NaBH₄ (for reduction) are critical for maintaining stereochemical integrity . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Yield optimization involves monitoring intermediates via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometric ratios of nitrile precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (D₂O, 500 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and α-amino protons (δ 3.1–3.5 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carboxylic acid (δ ~175 ppm).

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates the molecular ion peak [M-H]⁻ at m/z 219.08 (calculated for C₁₀H₉N₂O₂).

- IR : Stretching vibrations for -CN (~2240 cm⁻¹) and -COOH (~1700 cm⁻¹) confirm functional groups .

Q. How is the compound typically applied in preliminary biological assays?

- Methodological Answer : Initial studies focus on enzyme inhibition (e.g., tyrosine kinase or decarboxylases) using kinetic assays. Prepare a 10 mM stock in PBS (pH 7.4) and test concentrations from 1–100 µM. Monitor activity via fluorescence-based substrates (e.g., ADP-Glo™ for kinases) and validate with negative controls (e.g., unmodified phenylalanine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, unexpected δ shifts in ¹H NMR may indicate pH-dependent keto-enol tautomerism. Use deuterated solvents (DMSO-d₆ vs. D₂O) to assess proton exchange rates. Complement with X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak IA column, 0.1% TFA in hexane/isopropanol). For example, Candida antarctica lipase B selectively hydrolyzes the L-enantiomer, achieving >98% ee .

Q. How do steric and electronic effects of the 2-cyanophenyl group influence protein-ligand binding?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. The cyano group’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues (e.g., Arg or Lys). Validate via site-directed mutagenesis: Replace residues like Asp189 in trypsin-like proteases and measure ΔΔG using ITC .

Q. What are the key considerations for scaling up synthesis without compromising purity?

- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use packed-bed reactors with immobilized catalysts (e.g., Pd on alumina). Monitor in-line via FTIR or Raman spectroscopy to detect side products (e.g., de-cyanated byproducts). Final purification via crystallization (ethanol/water, 4:1 v/v) ensures scalability .

Data Analysis & Troubleshooting

Q. How should researchers address inconsistent bioactivity results across cell-based assays?

- Methodological Answer : Variability may stem from cell permeability differences. Quantify intracellular concentrations via LC-MS/MS after lysing cells (RIPA buffer). Compare with analogs lacking the cyano group. Use a pro-drug strategy (e.g., esterification of the carboxylic acid) to enhance uptake .

Q. What analytical methods differentiate between polymorphic forms of the compound?

- Methodological Answer : Powder XRD (Cu-Kα radiation) identifies crystalline forms (e.g., Form I vs. II). DSC detects melting point variations (±5°C). Pair with solid-state NMR to confirm hydrogen-bonding networks. Stability studies (40°C/75% RH, 4 weeks) guide selection of the most stable polymorph .

Safety & Handling

Q. What are the recommended storage and disposal protocols for this compound?

- Methodological Answer :

Store at -20°C in amber vials under argon to prevent oxidation. Dispose via incineration (≥1000°C) for cyanide-containing waste. Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring: Use PPE (nitrile gloves, N95 masks) and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.